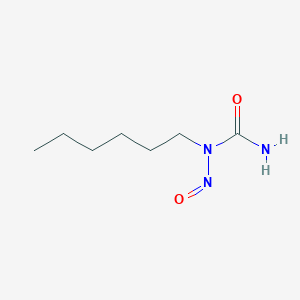![molecular formula C9H8N2O4 B106140 Ácido 4-[[(2E)-2-hidroxiiminoacetil]amino]benzoico CAS No. 17122-78-0](/img/structure/B106140.png)
Ácido 4-[[(2E)-2-hidroxiiminoacetil]amino]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- is a versatile chemical compound with the molecular formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol . This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
As it is used in proteomics research , it might be involved in protein-related pathways.
Result of Action
As a specialty product for proteomics research , it might have effects on protein synthesis or function.
Métodos De Preparación
The synthesis of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(hydroxyimino)acetyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- can be compared with other similar compounds such as:
4-aminobenzoic acid: A precursor in the synthesis of the target compound.
2-(hydroxyimino)acetyl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.
The uniqueness of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
17122-78-0 |
|---|---|
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
4-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5- |
Clave InChI |
SDTJRMCHWCUSBN-YHYXMXQVSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=NO |
SMILES isomérico |
C1=CC(=CC=C1C(=O)O)NC(=O)/C=N\O |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
